

(S)-1-N-Boc-2-Methylpiperazine CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-N-Boc-2-Methylpiperazine

Cat. No.: B030254

[Get Quote](#)

An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine

CAS Number: 169447-70-5

This technical guide provides comprehensive information on **(S)-1-N-Boc-2-methylpiperazine**, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's physicochemical properties, detailed synthesis protocols, and its applications in the synthesis of pharmacologically active molecules.

Physicochemical and Structural Data

(S)-1-N-Boc-2-methylpiperazine, with the CAS number 169447-70-5, is a piperazine derivative protected with a tert-butoxycarbonyl (Boc) group at the N1 position.[1][2][3] This strategic protection allows for selective functionalization at the unprotected N4 position, making it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of (S)-1-N-Boc-2-Methylpiperazine

Property	Value	Reference(s)
CAS Number	169447-70-5	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1] [2] [4]
Molecular Weight	200.28 g/mol	[1] [2] [4]
Appearance	Yellow Oil / Solid	[2]
Boiling Point	268.7 °C at 760 mmHg	[5]
Density	0.998 g/cm ³	[5]
Flash Point	116.3 °C	[5]
Purity	≥97%	[6]
Solubility	Slightly soluble in Chloroform and Methanol	[7]
Storage	Store at room temperature or 2-8 °C under inert gas	[6] [7]
InChI Key	DATRVIMZZZVHMP-QMMMGPOBSA-N	
SMILES	C[C@H]1CNCCN1C(=O)OC(C)C	

Experimental Protocols

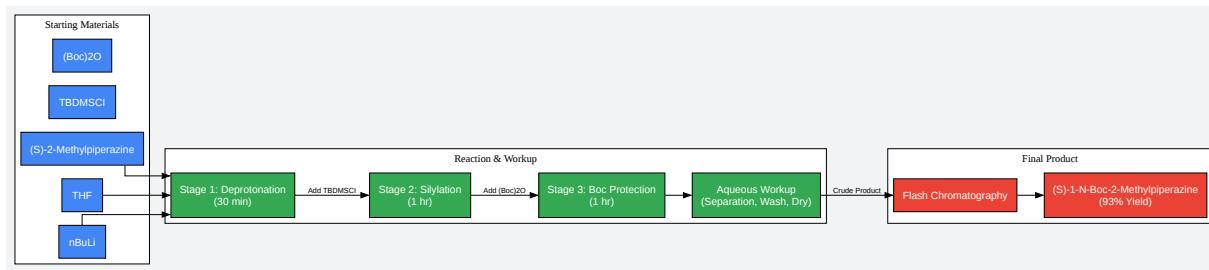
The synthesis of **(S)-1-N-Boc-2-methylpiperazine** involves the selective protection of one nitrogen atom in (S)-2-methylpiperazine. A common and effective laboratory-scale procedure is detailed below.

Synthesis of (S)-1-N-Boc-2-methylpiperazine

This protocol describes a three-stage synthesis process with a final purification step.

Materials:

- (S)-2-methylpiperazine


- Tetrahydrofuran (THF)
- n-Butyllithium (nBuLi, 1.6 M in hexanes)
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Deionized Water (H₂O)
- Brine (saturated NaCl solution)
- Sodium Sulfate (Na₂SO₄)
- Silica gel for chromatography
- Eluent: 5% Methanol / 2% Ammonium Hydroxide / 93% Dichloromethane

Procedure:

- Stage 1: Deprotonation. In a suitable reaction vessel, dissolve (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 mL). At room temperature, add nBuLi (25 mL, 1.6 M in hexanes, 40 mmol). Stir the resulting solution for 30 minutes.[2]
- Stage 2: Silylation. To the reaction mixture, add TBDMSCl (3.04 g, 20 mmol). Continue stirring for 1 hour.[2]
- Stage 3: Boc Protection. Add di-tert-butyl dicarbonate ((Boc)₂O) (5.2 g, 24 mmol) to the solution and stir for an additional hour.[2]
- Workup. Quench the reaction by diluting the solution with H₂O (50 mL). Separate the organic layer, wash it with brine (50 mL), and dry it over anhydrous Na₂SO₄.[2]
- Concentration. Remove the solvent under vacuum to obtain the crude product.[2]
- Purification. Purify the crude product by flash chromatography on a silica gel column using an eluent system of 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂. This yields the final product, **(S)-1-N-Boc-2-methylpiperazine**, as a yellow oil (3.7 g, 93% yield).[2]

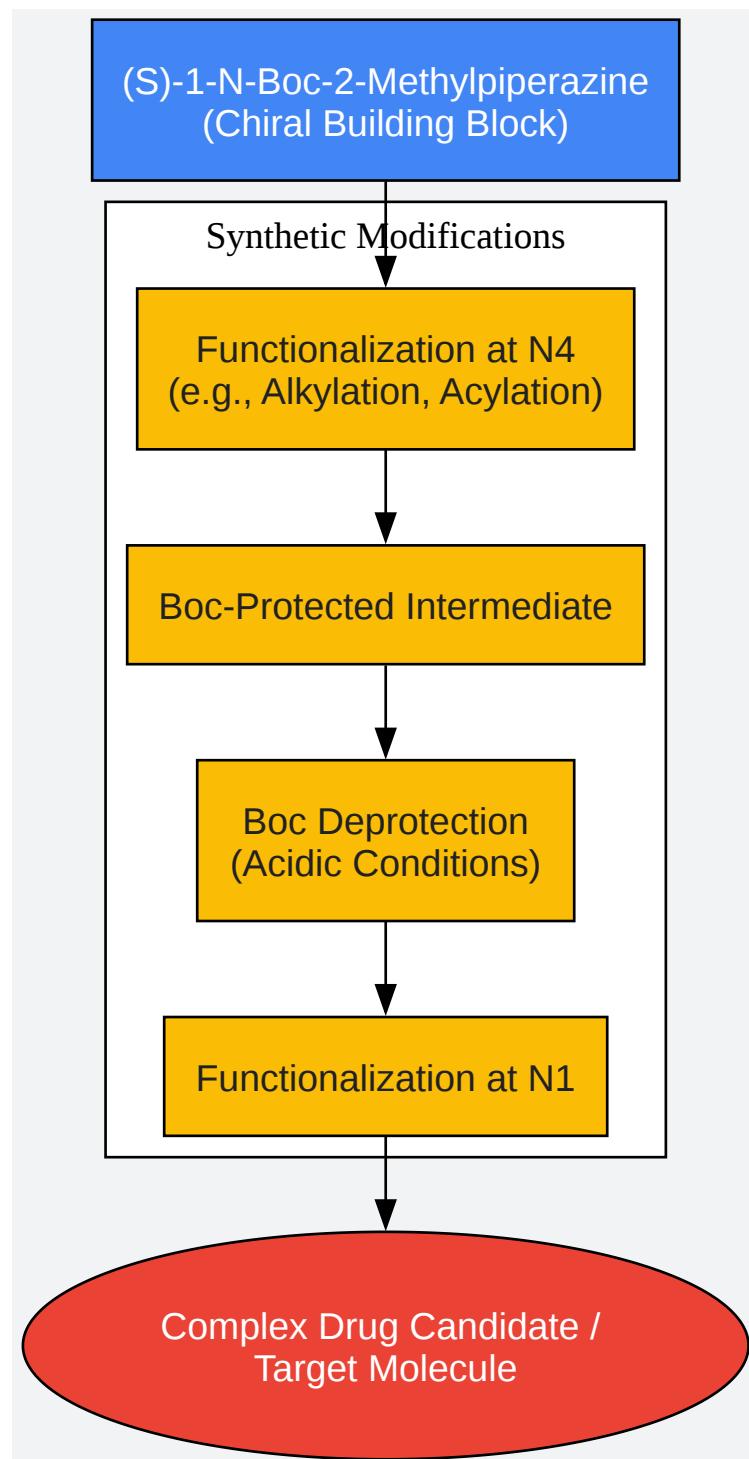
Characterization Data:

- LC/MS: m/z, 201 (M+H)⁺[\[2\]](#)
- ¹H NMR (CDCl₃): δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(S)-1-N-Boc-2-methylpiperazine**.

Applications in Drug Discovery


The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[8\]](#)[\[9\]](#)[\[10\]](#) Its presence can improve the pharmacokinetic profile of drug candidates by increasing solubility and bioavailability.[\[9\]](#)[\[10\]](#) **(S)-1-N-Boc-2-**

methylpiperazine serves as a versatile chiral building block for introducing this important moiety into complex target molecules.

The Boc protecting group allows for selective reactions at the free secondary amine, such as alkylation, acylation, or reductive amination. The Boc group can then be removed under acidic conditions to reveal the second amine for further functionalization, providing a high degree of synthetic flexibility.

Key Applications:

- **Synthesis of Bioactive Molecules:** It is a crucial intermediate for synthesizing a wide range of compounds targeting the central nervous system (CNS), infectious diseases, and cancer.[\[8\]](#) [\[9\]](#)
- **PDE4-Muscarinic Antagonists:** The compound has been specifically used in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores which act as PDE4-muscarinic antagonists. [\[3\]](#)
- **Kinase Inhibitors:** The piperazine scaffold is a common component in kinase inhibitors designed to interfere with cancer cell signaling pathways.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a building block in synthetic drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 169447-70-5 CAS MSDS ((S)-1-N-Boc-2-methylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 3. (S)-1-N-Boc-2-methylpiperazine | 169447-70-5 [chemicalbook.com]
- 4. (S)-1-N-Boc-2-methylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-1-Boc-2-Methylpiperazine, CAS No. 169447-70-5 - iChemical [ichemical.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-Boc-2-Methylpiperazine | 120737-78-2 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(S)-1-N-Boc-2-Methylpiperazine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030254#s-1-n-boc-2-methylpiperazine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com